molecular formula C6H6N4O B13109816 3-Methoxytriazolo[4,5-b]pyridine CAS No. 61822-85-3

3-Methoxytriazolo[4,5-b]pyridine

Cat. No.: B13109816
CAS No.: 61822-85-3
M. Wt: 150.14 g/mol
InChI Key: ZVMICLBLTULFOO-UHFFFAOYSA-N
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Description

3-Methoxytriazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine backbone, with a methoxy group at position 2. These compounds are critical in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects .

Properties

IUPAC Name

3-methoxytriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-10-6-5(8-9-10)3-2-4-7-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICLBLTULFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423617
Record name 3-Methoxytriazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61822-85-3
Record name 3-Methoxytriazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Methoxytriazolo[4,5-b]pyridine typically involves the methylation of 3-hydroxytriazolo[4,5-b]pyridine. This reaction can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or dimethylformamide, to achieve the desired product.

The use of microwave-assisted synthesis has also been explored for related compounds, offering a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

3-Methoxytriazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxytriazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The triazolo[4,5-b]pyridine scaffold differs from imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine in the number and position of heteroatoms:

  • Triazolo[4,5-b]pyridine : Contains three nitrogen atoms in the fused triazole ring.
  • Imidazo[4,5-b]pyridine : Features two nitrogen atoms in the five-membered ring.
  • Thiazolo[4,5-b]pyridine : Includes one sulfur and one nitrogen atom in the heterocyclic ring.

These structural differences influence electronic properties, solubility, and binding affinities.

Substituent Effects

  • Methoxy Group : In 3-Methoxytriazolo[4,5-b]pyridine, the methoxy substituent at position 3 may enhance lipophilicity and metabolic stability. Similar methoxy-substituted imidazo[4,5-b]pyridine derivatives (e.g., 2-mercapto-5-methoxyimidazo[4,5-b]pyridine) demonstrate improved antioxidant activity due to electron-donating effects .
  • Halogenated Derivatives : Chloro or bromo substituents (e.g., 5-chloro-imidazo[4,5-b]pyridine) increase electrophilicity, enhancing DNA-binding and cytotoxic properties .

Anticancer Potential

  • Imidazo[4,5-b]pyridine Derivatives : Exhibit moderate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells, IC₅₀ ~10–50 μM) and inhibit cyclooxygenase (COX) enzymes, suggesting dual anticancer/anti-inflammatory roles .
  • Triazolo[4,5-b]pyridine Derivatives : In a study comparing GAK inhibitors, [1,2,3]triazolo[4,5-b]pyridine 64 showed lower GAK affinity (Kd >1 μM) than imidazo[4,5-b]pyridine 69 (Kd ~0.8 μM), highlighting the impact of heterocycle choice on target specificity .

Genotoxicity and Carcinogenicity

  • PhIP (Imidazo[4,5-b]pyridine derivative) : Induces microsatellite instability in rat colon tumors, linked to DNA adduct formation .

Antioxidant Activity

Imidazo[4,5-b]pyridine derivatives with methoxy or amino substituents demonstrate strong radical scavenging (e.g., IC₅₀ ~25–50 μM for DPPH/ABTS assays) and ferric-reducing power (FRAP values up to 2485 μM Fe²⁺/g), outperforming standard antioxidants like BHT .

Physicochemical Properties

Property 3-Methoxytriazolo[4,5-b]pyridine* Imidazo[4,5-b]pyridine Derivatives Thiazolo[4,5-b]pyridine Derivatives
logP ~1.8–2.5 (estimated) 1.2–3.1 1.5–2.8
Solubility Moderate (methoxy enhances) Low to moderate Moderate
Melting Point Not reported 230–232°C (5-chloro derivative) 150–200°C

*Estimated based on structural analogs.

Key Research Findings

Heterocycle Impact on Target Affinity : Replacing imidazo with triazolo in GAK inhibitors reduced binding affinity by >20%, emphasizing scaffold-dependent activity .

Substituent-Driven Bioactivity : Methoxy groups enhance antioxidant capacity, while halogens (Cl, Br) improve cytotoxicity .

Genotoxic Risk: Imidazo[4,5-b]pyridine derivatives like PhIP form DNA adducts, necessitating caution in triazolo analog development .

Biological Activity

3-Methoxytriazolo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

1. Chemical Structure and Properties

3-Methoxytriazolo[4,5-b]pyridine belongs to a class of heterocyclic compounds characterized by the presence of a triazole ring fused to a pyridine ring. The methoxy group at the 3-position is significant for its biological activity, influencing solubility and interaction with biological targets.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-methoxytriazolo[4,5-b]pyridine derivatives against various pathogens:

  • In Vitro Studies : Several derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one study reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is believed to be mediated through interactions with key enzymes involved in bacterial cell wall synthesis, such as DNA gyrase. Molecular docking studies indicated that these compounds form critical hydrogen bonds with residues at the active site of DNA gyrase, suggesting a mechanism similar to that of fluoroquinolone antibiotics .

Table 1: Antimicrobial Activity of 3-Methoxytriazolo[4,5-b]pyridine Derivatives

CompoundTarget PathogenMIC (μM)Mechanism of Action
3gPseudomonas aeruginosa0.21Inhibition of DNA gyrase
3fStaphylococcus aureus0.35Inhibition of cell wall synthesis
3cEscherichia coli0.50Inhibition of DNA gyrase

3. Cytotoxicity and Selectivity

In addition to antimicrobial properties, the cytotoxic effects of 3-methoxytriazolo[4,5-b]pyridine derivatives have been evaluated:

  • Cell Line Studies : Compounds were tested on human cell lines (HaCat and Balb/c 3T3) using MTT assays to assess cytotoxicity. Results indicated that while some derivatives exhibited moderate cytotoxic effects, they were selectively toxic to cancerous cells over normal cells .

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Key Functional Groups : The presence of the methoxy group significantly enhances solubility and bioavailability. The position and type of substituents on the triazole and pyridine rings also play a critical role in modulating activity.
  • Docking Studies : Computational studies have elucidated how structural modifications influence binding affinities to target enzymes. For example, alterations in substituents can enhance or diminish interaction strength with DNA gyrase .

5. Case Studies

Several case studies have documented the effectiveness of 3-methoxytriazolo[4,5-b]pyridine in various applications:

  • Antibacterial Agents : A study focused on synthesizing new derivatives demonstrated their efficacy against multi-drug resistant strains, emphasizing their potential as novel antibacterial agents .
  • Antifungal Activity : Other research highlighted antifungal properties against Candida species, indicating a broad spectrum of activity for these compounds .

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